molecular formula C9H6F2O B13558054 1-Ethynyl-2,4-difluoro-3-methoxybenzene

1-Ethynyl-2,4-difluoro-3-methoxybenzene

Cat. No.: B13558054
M. Wt: 168.14 g/mol
InChI Key: MVFCVQSOCJBIKJ-UHFFFAOYSA-N
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Description

1-Ethynyl-2,4-difluoro-3-methoxybenzene is an organic compound with the molecular formula C9H6F2O It is a derivative of benzene, characterized by the presence of ethynyl, difluoro, and methoxy substituents on the aromatic ring

Preparation Methods

The synthesis of 1-Ethynyl-2,4-difluoro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 2,4-difluoro-3-methoxybenzene with an ethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the substitution reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

1-Ethynyl-2,4-difluoro-3-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.

    Oxidation Reactions: It can undergo oxidation to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form alkenes or alkanes, depending on the reaction conditions.

Common reagents used in these reactions include halogens, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethynyl-2,4-difluoro-3-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethynyl-2,4-difluoro-3-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The ethynyl group can act as an electrophile, facilitating the formation of intermediates that can further react to form various products. The pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

1-Ethynyl-2,4-difluoro-3-methoxybenzene can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H6F2O

Molecular Weight

168.14 g/mol

IUPAC Name

1-ethynyl-2,4-difluoro-3-methoxybenzene

InChI

InChI=1S/C9H6F2O/c1-3-6-4-5-7(10)9(12-2)8(6)11/h1,4-5H,2H3

InChI Key

MVFCVQSOCJBIKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)C#C)F

Origin of Product

United States

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